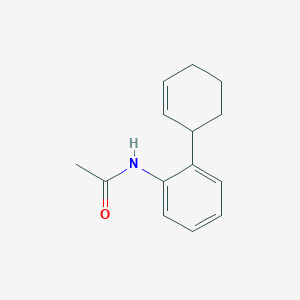

N-acetyl-2-(2-cyclohexenyl)aniline

Description

Properties

CAS No. |

430473-02-2 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-(2-cyclohex-2-en-1-ylphenyl)acetamide |

InChI |

InChI=1S/C14H17NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h3,5-7,9-10,12H,2,4,8H2,1H3,(H,15,16) |

InChI Key |

KRKJOBPBTJXPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2CCCC=C2 |

Origin of Product |

United States |

Preparation Methods

Heck Reaction

The Heck reaction couples 2-iodoacetanilide with cyclohexene using a palladium catalyst (e.g., Pd(OAc)₂ with P(o-tol)₃) and a silver salt (Ag₂CO₃) to scavenge halides. This method forms the C–C bond directly between the aromatic ring and the cyclohexenyl group. Reaction conditions (120°C, DMF, 24 h) afford moderate yields (45–55%) due to competing β-hydride elimination.

Table 2: Palladium-Catalyzed Method Comparison

| Method | Catalyst System | Yield | Selectivity | Key Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 72% | >99% ortho | Boronic acid synthesis |

| Heck | Pd(OAc)₂/P(o-tol)₃ | 53% | 88% ortho | β-Hydride elimination |

Directed Ortho Metalation (DoM)

Directed ortho metalation leverages a directing group to facilitate selective deprotonation and subsequent functionalization. The acetyl group in acetanilide weakly directs metalation, but its efficacy is enhanced by using a stronger base (e.g., LDA) and coordinating solvents (THF). After metalation, the cyclohexenyl group is introduced via quenching with cyclohexenyl iodide.

A optimized procedure involves treating acetanilide (1.0 mmol) with LDA (2.2 mmol) in THF at −78°C for 1 hour. Cyclohexenyl iodide (1.5 mmol) is added, and the reaction is warmed to room temperature over 6 hours. Acidic workup and purification yield this compound in 40–50% yield. Competing para substitution is minimized to <10% under these conditions.

Cyclization Approaches

Cyclization strategies construct the cyclohexenyl ring in situ from a pre-functionalized aniline precursor. For example, a Diels-Alder reaction between an ortho-vinylaniline derivative and 1,3-butadiene generates the cyclohexenyl moiety. The acetyl group is introduced post-cyclization via standard acetylation (acetic anhydride, pyridine).

This method’s success hinges on the stability of the diene and dienophile. Yields for the cyclization step rarely exceed 30%, making it less practical than coupling or metalation strategies.

Comparative Analysis and Optimization Challenges

Each method presents distinct advantages and limitations:

- Friedel-Crafts Alkylation is operationally simple but suffers from poor regioselectivity.

- Palladium-Catalyzed Coupling offers excellent selectivity but requires expensive catalysts and precursors.

- Directed Metalation achieves moderate yields but demands stringent anhydrous conditions.

- Cyclization is conceptually elegant but synthetically inefficient.

Optimization efforts focus on ligand design for Pd-catalyzed reactions and the development of bulky Lewis acids to improve Friedel-Crafts ortho selectivity. Recent advances in photoredox catalysis, as demonstrated in trichloroacetamide synthesis, suggest potential for radical-mediated cyclohexenylation under milder conditions.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(2-cyclohexenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-acetyl-2-(2-cyclohexenyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-2-(2-cyclohexenyl)aniline involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions, while the cyclohexenyl group can influence the compound’s overall conformation and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-acetyl-2-(2-cyclohexenyl)aniline with similar compounds based on substituents, molecular formulas, and molecular weights:

Key Observations:

- Electronic Effects : The phenylethynyl group in N-acetyl-2-(phenylethynyl)aniline enables conjugation, facilitating cyclization to indoles under basic conditions . In contrast, the cyclohexenyl group in the target compound may favor different reaction pathways due to reduced electron delocalization.

- Heteroatom Influence : The thiophene group in introduces sulfur, which can enhance solubility in polar solvents or participate in coordination chemistry, unlike the hydrocarbon-based cyclohexenyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.